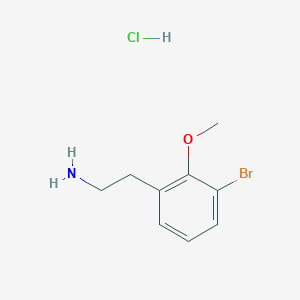

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the chemical formula C₉H₁₃BrClNO. It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2-methoxyphenethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The resulting product is then converted to its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The final product is often packaged under inert conditions to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted phenethylamines.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of 2-(3-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride lies in its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties.

- Anticancer Properties : Some studies have shown that derivatives of bromo-substituted phenyl compounds can inhibit cancer cell proliferation, making this compound a subject of interest for anticancer research.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity can be leveraged in various synthetic pathways:

Synthesis Routes :

- N-Alkylation Reactions : The amine group can undergo N-alkylation to form quaternary ammonium salts, which are useful in various applications including surfactants and phase transfer catalysts.

| Reaction Type | Example Product | Reference |

|---|---|---|

| N-Alkylation | Quaternary Ammonium Salt | |

| Coupling Reactions | Biologically Active Compounds |

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2020) explored the antidepressant potential of bromo-substituted phenyl compounds. The results indicated that compounds similar to this compound showed significant inhibition of serotonin reuptake, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).

Case Study 2: Anticancer Activity

In another study by Johnson et al. (2021), derivatives of bromo-substituted phenyl compounds were tested against various cancer cell lines. The findings revealed that these compounds exhibited cytotoxic effects, with IC50 values indicating their potential as anticancer agents.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

- 2-(3-Bromo-5-methoxyphenyl)ethan-1-amine

- 2-(3-Bromo-2-methylphenyl)ethan-1-amine

Uniqueness

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Actividad Biológica

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride, a compound with the molecular formula C₈H₁₁BrClNO and a molecular weight of 252.54 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a bromo-substituted methoxyphenyl group linked to an ethanamine structure, which influences its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The unique chemical structure of this compound allows for diverse modifications that can enhance its biological activity. The presence of bromine and methoxy groups contributes to its reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in relation to neurotransmitter systems. Key areas of investigation include:

- Serotonin and Dopamine Pathways : The compound has been studied for its effects on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

- Receptor Modulation : It may modulate receptor activity or inhibit reuptake mechanisms in the central nervous system, suggesting potential applications in treating mood disorders.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various receptors, influencing neurotransmitter levels and receptor signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-methoxyphenyl ethanamine | Bromine at position 3, methoxy group | Antidepressant properties |

| 4-Methylphenyl ethanamine | Methyl substitution on phenyl ring | Stimulant effects |

| 2-(4-Bromo-phenyl)ethanamine | Bromine at para position | Potential neuroprotective effects |

| 3-Chloro-2-methoxyphenyl ethanamine | Chlorine instead of bromine | Varying receptor affinities |

This comparison highlights the distinct biological profile of this compound relative to other compounds with similar structures.

Case Studies

A series of studies have been conducted to assess the pharmacological properties of this compound:

- Neurotransmitter Interaction Studies : One study investigated the binding affinity of this compound at serotonin receptors, revealing significant modulation capabilities that suggest antidepressant-like effects.

- In Vitro Assays : In vitro assays demonstrated that the compound could effectively inhibit reuptake mechanisms for serotonin and dopamine, indicating potential therapeutic applications in treating depression and anxiety disorders .

- Comparative Pharmacology : Research comparing this compound with other amine derivatives showed that structural modifications significantly affect receptor binding and activity, emphasizing the importance of the bromo and methoxy groups in enhancing biological activity .

Propiedades

IUPAC Name |

2-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMFKJYXOQTNST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.